

AVE-0118 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE-0118

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An In-depth Technical Guide to **AVE-0118**: Chemical Structure, Properties, and Pharmacological Activity

Introduction

AVE-0118 is a multi-channel ion channel blocker that has been investigated for its therapeutic potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the treatment of obstructive sleep apnea (OSA). Its primary mechanism involves the modulation of potassium and sodium channels, leading to distinct electrophysiological effects in different tissues. This guide provides a comprehensive overview of its chemical characteristics, pharmacological profile, and the experimental methodologies used to elucidate its function.

Chemical Structure and Properties

AVE-0118 is a complex synthetic molecule. Its identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **AVE-0118**

Property	Value	Reference
IUPAC Name	2'-((2-(4-methoxyphenyl)acetamido)methyl)-N-(2-(pyridin-3-yl)ethyl)-[1,1'-biphenyl]-2-carboxamide	[1]
Alternate IUPAC Name	2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide	[2]
CAS Number	498577-53-0	[1][2]
Molecular Formula	C ₃₀ H ₂₉ N ₃ O ₃	[1][2]
Molecular Weight	479.58 g/mol	[1]
Synonyms	AVE0118, AVE 0118	[1][2]

Pharmacological Properties and Mechanism of Action

AVE-0118 exhibits a complex pharmacological profile by targeting multiple ion channels. Its effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of interest for distinct therapeutic applications.

Cardiovascular Effects: Atrial Fibrillation

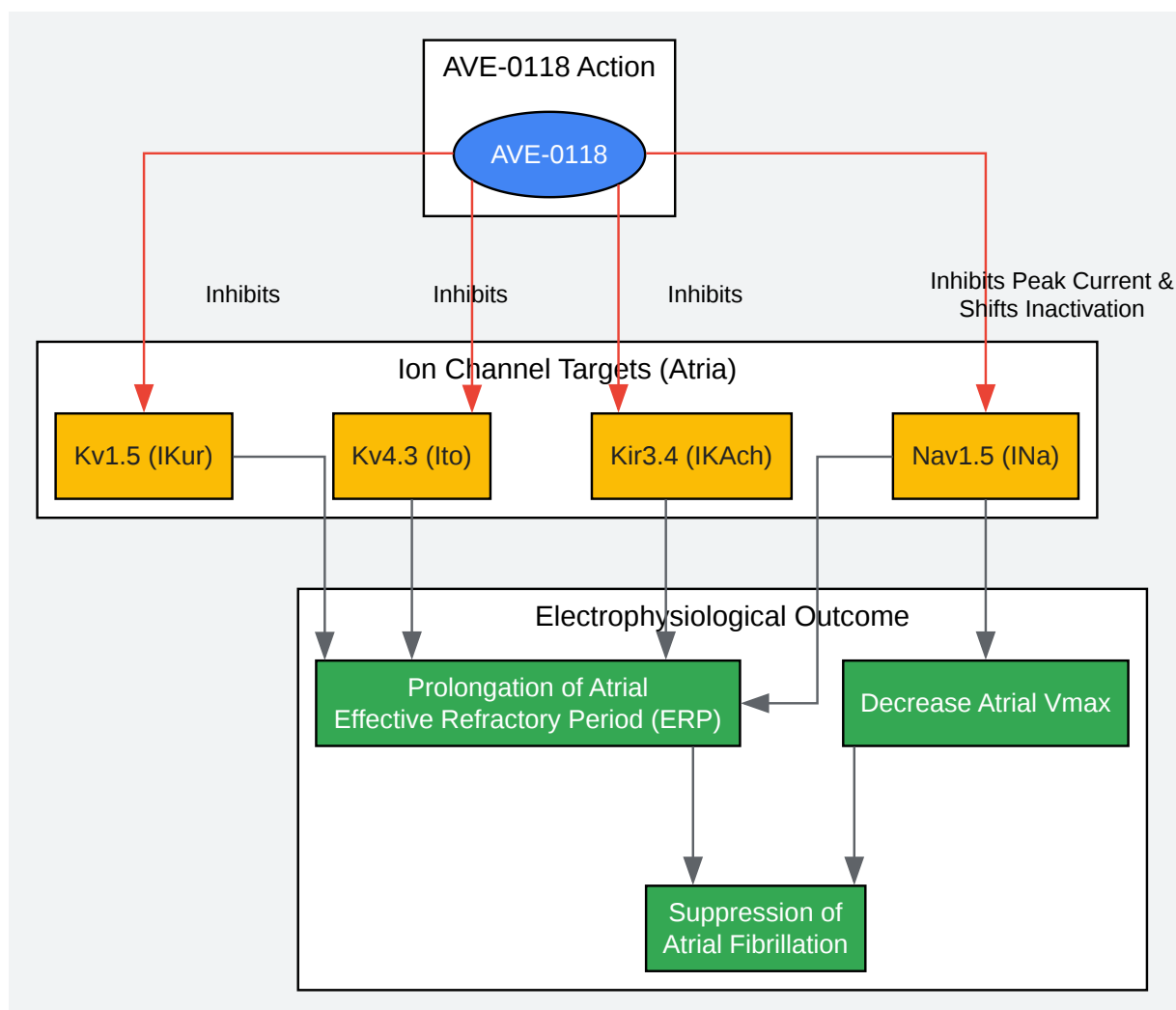
In the context of cardiology, **AVE-0118** is recognized as an atrial-selective antiarrhythmic agent. [3] Its primary mechanism involves the blockade of several potassium channels and a notable effect on sodium channels, which collectively contribute to the prolongation of the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization. [1][3] This atrial-selective action is considered a key advantage, potentially reducing the risk of proarrhythmic ventricular effects like Torsades de Pointes. [4]

The primary ion channel targets of **AVE-0118** are summarized in the table below.

Table 2: Ion Channel Inhibition Profile of **AVE-0118**

Ion Channel Target	Current	IC ₅₀ Value	Reference
Kv1.5	IKur (ultrarapid delayed rectifier)	1.1 μ M - 6.2 μ M	[3][5]
Kv4.3	Ito (transient outward)	3.4 μ M	[3]
Kir3.4	IKAch (acetylcholine-sensitive)	4.5 μ M	[3]
hERG (KCNH2)	IKr (rapid delayed rectifier)	8.4 μ M - 10 μ M	[3][5]
Nav1.5	INa (fast sodium current)	Reduces peak current by ~37% at 10 μ M	[6]

The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the sodium channel current (INa) are believed to be the principal contributors to its ability to prolong atrial ERP and suppress atrial fibrillation.[1][6]



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Mechanism of **AVE-0118** in Atrial Fibrillation.

Respiratory Effects: Obstructive Sleep Apnea

AVE-0118 has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, **AVE-0118** is thought to increase their excitability. This heightened sensitivity enhances the negative pressure reflex (NPR), an important physiological response where the UA dilator muscles (like the genioglossus) contract to maintain airway patency when negative pressure is generated

during inspiration.[8] Topical administration to the nasal passages has been shown to be effective in animal models.[8]

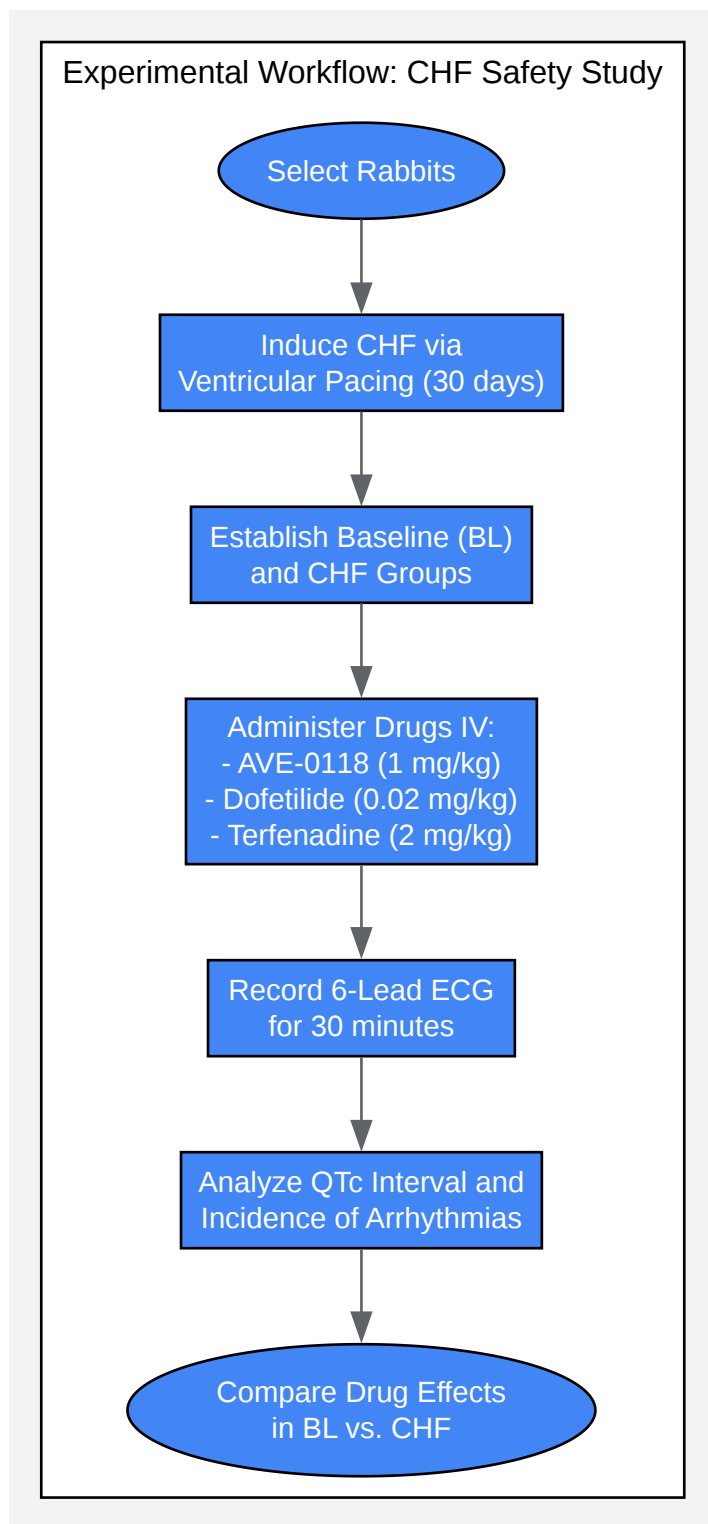
Experimental Protocols

The pharmacological properties of **AVE-0118** have been characterized through various in vivo and in vitro experiments.

In Vivo Safety Assessment in a Rabbit Model of Congestive Heart Failure (CHF)

This experiment was designed to evaluate the cardiac safety profile of **AVE-0118** in the presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]

- Objective: To assess the effect of **AVE-0118** on the QTc interval and arrhythmogenesis in healthy vs. CHF rabbits.
- Animal Model: New Zealand white rabbits.
- CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30 days to induce congestive heart failure.
- Drug Administration:
 - **AVE-0118** was administered intravenously at a dose of 1 mg/kg.
 - Control drugs included dofetilide (0.02 mg/kg) and terfenadine (2 mg/kg), known IKr blockers.
- Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30 minutes following the administration of each drug, both at baseline and after the induction of CHF.
- Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc interval and caused arrhythmias in the CHF state, **AVE-0118** did not cause QTc prolongation or arrhythmias, demonstrating a superior safety profile in this model.[4]



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Workflow for CHF Safety Assessment.

In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea

This study investigated the potential of **AVE-0118** to prevent upper airway collapse by modulating mechanoreceptor sensitivity.[\[8\]](#)

- Objective: To determine if topical **AVE-0118** could sensitize the negative pressure reflex and inhibit UA collapse.
- Animal Model: Anesthetized, spontaneously breathing pigs.
- Experimental Setup: A model of UA collapsibility was established where the application of negative pressure to the airway induced collapse, identified by changes in tracheal pressure and airflow.
- Drug Administration: **AVE-0118** was administered topically to the upper airway via the nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.
- Measurements:
 - The threshold of the negative pressure reflex was determined by measuring the negative pressure required to activate the genioglossus muscle.
 - UA collapsibility was assessed by determining the negative pressure at which the airway collapsed.
- Key Findings: **AVE-0118** produced a dose-dependent sensitization of the NPR, allowing the genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.[\[8\]](#)

In Vitro Electrophysiological Analysis of Cardiac Ion Channels

These experiments aimed to dissect the specific effects of **AVE-0118** on atrial and ventricular action potentials and sodium channel currents.[\[6\]](#)

- Objective: To characterize the effects of **AVE-0118** on action potential parameters in atrial and ventricular tissue and on the SCN5A sodium channel.
- Method 1: Action Potential Recording:
 - Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.
 - Technique: Standard microelectrode techniques were used to impale cardiac cells and record action potentials.
 - Parameters Measured: Action Potential Duration (APD), Effective Refractory Period (ERP), and maximum upstroke velocity (V_{max}).
- Method 2: Voltage-Clamp on SCN5A Channels:
 - Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human SCN5A sodium channel.
 - Technique: Whole-cell patch-clamp technique was used to measure the sodium current (I_{Na}).
 - Protocol: A series of voltage steps were applied to measure the peak current amplitude and the voltage-dependence of steady-state inactivation.
- Key Findings: **AVE-0118** prolonged ERP in atrial tissue without significantly changing APD, an effect known as post-repolarization refractoriness.^[6] It also reduced the peak sodium current and shifted the inactivation curve to more negative potentials, thereby reducing sodium channel availability, which contributes to its atrial-selective effects.^[6]

Conclusion

AVE-0118 is a pharmacologically complex molecule with significant potential as both an atrial-selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its mechanism, centered on the modulation of multiple ion channels, provides a unique therapeutic profile. The detailed experimental protocols outlined above have been crucial in defining its effects and demonstrating its potential safety and efficacy in preclinical models.

Further research is necessary to translate these findings into clinical applications for patients with atrial fibrillation and sleep-disordered breathing.

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- To cite this document: BenchChem. [AVE-0118 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666140#ave-0118-chemical-structure-and-properties]

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